1-Methyl-2-(4-phenoxybenzyl)hydrazine
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Overview
Description
1-Methyl-2-(4-phenoxybenzyl)hydrazine is an organic compound with the molecular formula C14H16N2O. It is characterized by the presence of a hydrazine group substituted with a methyl group and a phenoxybenzyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Methyl-2-(4-phenoxybenzyl)hydrazine typically involves the reaction of 4-phenoxybenzyl chloride with methylhydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
[ \text{4-Phenoxybenzyl chloride} + \text{Methylhydrazine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Methyl-2-(4-phenoxybenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazine group to an amine group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-Methyl-2-(4-phenoxybenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-phenoxybenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction may affect cellular pathways and processes, leading to the observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methyl-2-(4-phenoxybenzyl)hydrazine can be compared to other hydrazine derivatives, such as:
Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the phenoxybenzyl group, which may result in different chemical and biological properties.
Methylhydrazine: This compound is simpler in structure, with only a methyl group attached to the hydrazine. It may have different reactivity and applications.
4-Phenoxybenzylhydrazine:
Properties
IUPAC Name |
1-methyl-2-[(4-phenoxyphenyl)methyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-16-11-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBVDTZOONXMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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